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molecular formula C11H13NO B8705216 4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile

4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile

Cat. No. B8705216
M. Wt: 175.23 g/mol
InChI Key: BJZPEAMLPSMWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310655

Procedure details

p-(1,1-Dimethyl-2-hydroxyethyl)bromobenzene, 148 g, 0.646 mole, was added to a 1 L flask fitted with a reflux condenser, magnetic stirrer and oil bath. Dimethylformamide, 350 mL, and cuprous cyanide, 69.4 g, 0.775 mole were then added to the flask. The heterogeneous mixture was heated to gentle reflux whereupon it became somewhat more homogeneous and would then easily stir. The mixture was heated at reflux for five hours. While still hot the mixture was cast into 1 L of water using 100 mL of hot DMF for washing out the flask. The precipitated residue was stirred by hand as well as possible, allowed to settle and the greater portion of the water decanted and discarded. A freshly prepared solution of ferric chloride, 340 g; conc. HCl, 85 mL; water, 510 mL was added to the residue to destroy copper complexes. The mixture was heated with good stirring at 60° to 70° C. for 20 to 30 minutes. The crude nitrile was then extracted with three 200 mL portions of benzene. The benzene extracts were combined and dried over anhydrous K2CO3 for 1/2 hour. Benzene was removed in a rotoevaporator to give a yellowish oil which crystallized easily when cooled to room temperature and scratched. The yield was about 102 g (90%), mp=70°-82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9](Br)=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4].O.[CH3:14][N:15](C=O)C>>[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:14]#[N:15])=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
would then easily stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser, magnetic stirrer and oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux whereupon it
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
WASH
Type
WASH
Details
for washing out the flask
STIRRING
Type
STIRRING
Details
The precipitated residue was stirred by hand as well as possible,
CUSTOM
Type
CUSTOM
Details
the greater portion of the water decanted
ADDITION
Type
ADDITION
Details
water, 510 mL was added to the residue
CUSTOM
Type
CUSTOM
Details
to destroy copper complexes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
with good stirring at 60° to 70° C. for 20 to 30 minutes
Duration
25 (± 5) min
EXTRACTION
Type
EXTRACTION
Details
The crude nitrile was then extracted with three 200 mL portions of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3 for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Benzene was removed in a rotoevaporator
CUSTOM
Type
CUSTOM
Details
to give a yellowish oil which
CUSTOM
Type
CUSTOM
Details
crystallized easily when

Outcomes

Product
Name
Type
Smiles
CC(CO)(C)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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